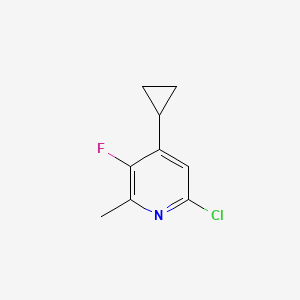
6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine is a heterocyclic organic compound with the molecular formula C9H9ClFN It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-3-fluoro-4-methylpyridine with cyclopropylmagnesium bromide in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically under reflux conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used, often in an organic solvent like dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used, usually in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Oxidation Reactions: Major products are the corresponding N-oxides.
Reduction Reactions: Reduced products include the corresponding amines or alcohols, depending on the reaction conditions.
Scientific Research Applications
6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its interactions with biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative atoms like chlorine and fluorine can enhance its binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The cyclopropyl group may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-fluoro-2-methylpyridine: Similar structure but lacks the cyclopropyl group.
2-Chloro-5-fluoro-6-methylpyridine: Another derivative with different substitution patterns.
Uniqueness
6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms further enhances its potential as a versatile compound in various applications.
Biological Activity
Introduction
6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine, often referred to as ZY 19489 or MMV 253, is a compound that has garnered attention for its potential biological activities, particularly in the context of antimalarial treatments. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : C_9H_9ClF_N
- Molecular Weight : Approximately 185.63 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves several steps, including reactions with various reagents under controlled conditions. For instance, a notable synthesis method includes the reaction of 6-chloro-3-fluoro-2-methylpyridine with cyclopropanecarboxylic acid in the presence of sulfuric acid and silver nitrate .
Antimalarial Efficacy
Recent studies have highlighted the potential of this compound as an antimalarial agent. The compound has been shown to exhibit significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
The exact mechanism by which this compound exerts its antimalarial effects is still under investigation. However, it is believed to interfere with the parasite's metabolic processes, potentially through inhibition of key enzymes involved in nucleotide synthesis or protein metabolism .
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Studies :
- Pharmacokinetics :
Comparative Efficacy Table
Properties
Molecular Formula |
C9H9ClFN |
|---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine |
InChI |
InChI=1S/C9H9ClFN/c1-5-9(11)7(6-2-3-6)4-8(10)12-5/h4,6H,2-3H2,1H3 |
InChI Key |
WSWGJTZPTPREDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)C2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















